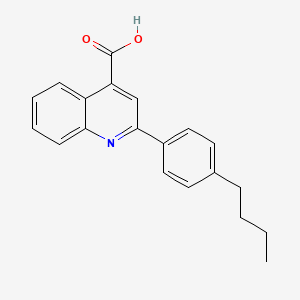
2-(4-Butylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .Molecular Structure Analysis
The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .Aplicaciones Científicas De Investigación
-
Pharmaceutical Applications
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline-4-carboxylic acid derivatives have shown potential as promising drug candidates due to their pharmacological applications, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
-
Synthesis of Biologically Active Compounds
- Quinoline-4-carboxylic acid is used in the synthesis of biologically active compounds . For example, a condensation reaction between isatins and sodium pyruvate is carried out under microwave to prepare quinoline-4-carboxylic acid .
- The synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Development of Alkaline Phosphatase Inhibitors
-
Histone Deacetylase Inhibitors
- 2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that are responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied in the development of anticancer drugs .
-
Dihydroorotate Dehydrogenase Inhibitors
-
Anticancer Activity
-
Microwave-Assisted Synthesis
-
Green and Clean Syntheses
- Quinoline derivatives have been synthesized using alternative reaction methods for greener and more sustainable chemical processes . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
-
Inhibition of Dihydroorotate Dehydrogenase
-
Anticancer Activity
-
Development of Small Molecules
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-butylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYGMJUUVXDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

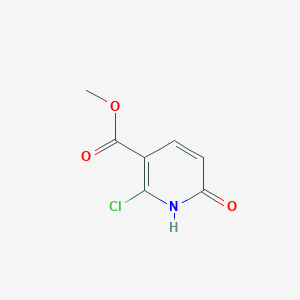
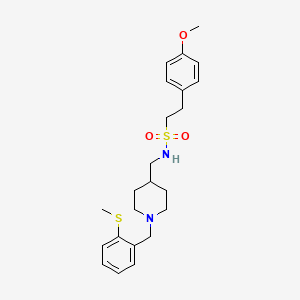
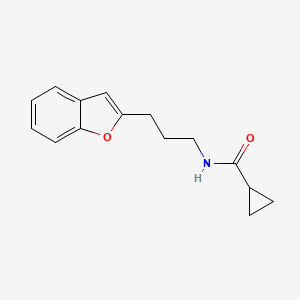
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
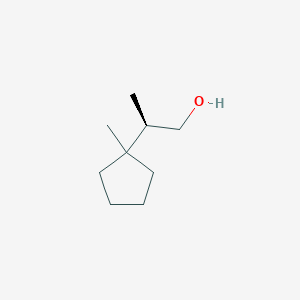
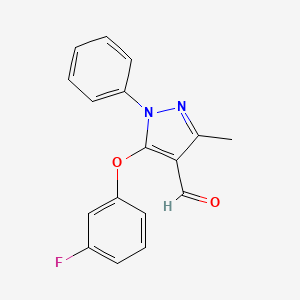
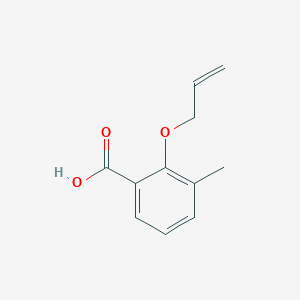
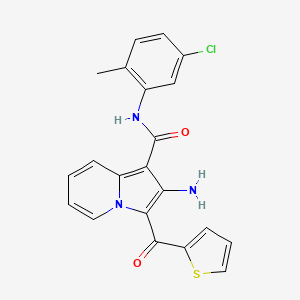
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
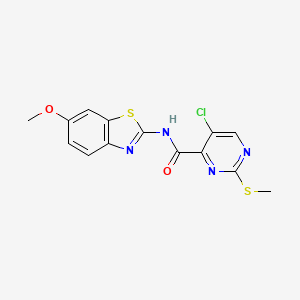
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
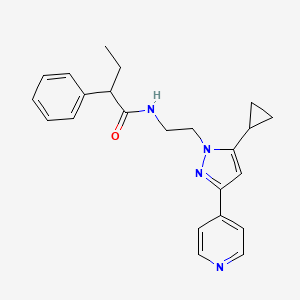
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)